molecular formula C16H17F2N3OS B2889219 1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea CAS No. 2034514-76-4

1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea

Cat. No. B2889219
CAS RN: 2034514-76-4
M. Wt: 337.39
InChI Key: FYJPROHOEMOMIU-UHFFFAOYSA-N
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Description

1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea, also known as AZD-4547, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase. It has gained significant attention in recent years due to its potential as a therapeutic agent for various cancers.

Scientific Research Applications

Medicinal Chemistry Applications

Elastase Inhibition

One study focuses on the stereospecific synthesis of azetidinone derivatives, highlighting their potential in inhibiting human leukocyte elastase (HLE), an enzyme implicated in various inflammatory diseases. By modifying the alkyl groups on the azetidinone ring, researchers achieved enhanced HLE inhibition, suggesting the therapeutic potential of such compounds in treating conditions mediated by HLE activity (Finke et al., 1995).

Antiparkinsonian Activity

A study on urea and thiourea derivatives of azetidine revealed significant antiparkinsonian activity against haloperidol-induced catalepsy in mice, offering insights into potential treatments for Parkinson's disease. This research underscores the neuroprotective properties of azetidine derivatives, highlighting their potential in developing new therapeutics for neurological disorders (Azam et al., 2009).

Materials Science Applications

Dye-Sensitized Solar Cells

Research on cyclic thiourea/urea functionalized triphenylamine-based dyes, including structures similar to the queried compound, demonstrates their high photovoltaic performance. These compounds, due to their enhanced short-circuit photocurrent density and open-circuit voltage, show promise in improving the efficiency of dye-sensitized solar cells, potentially offering a pathway to more sustainable energy sources (Wu et al., 2013).

Catalysis

Asymmetric Catalysis

The use of enantiopure azetidinyl derivatives in catalytic asymmetric addition reactions to aldehydes highlights the utility of azetidine-based compounds in synthetic chemistry. By facilitating high enantioselectivity in ethylation, methylation, arylation, and alkynylation of aldehydes, these compounds underscore the importance of azetidine rings in developing new catalytic processes (Wang et al., 2008).

properties

IUPAC Name

1-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3OS/c17-12-3-1-4-13(18)15(12)20-16(22)19-9-14(21-6-2-7-21)11-5-8-23-10-11/h1,3-5,8,10,14H,2,6-7,9H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJPROHOEMOMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNC(=O)NC2=C(C=CC=C2F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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